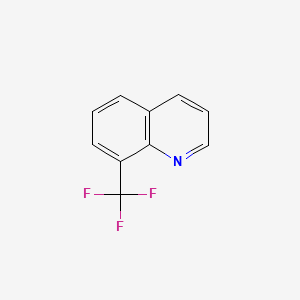

8-(Trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUSUNIYLSPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505603 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-57-7 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 8-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The introduction of a trifluoromethyl group (-CF3) at the 8-position of the quinoline ring system significantly modulates its electronic and steric properties. This modification can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinities, making 8-(Trifluoromethyl)quinoline a compound of considerable interest in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing synthetic and analytical methodologies.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds to provide a comparative reference.

Table 1: Physical Properties of this compound and Related Analogs

| Property | This compound | 7-(Trifluoromethyl)quinoline (for comparison) |

| Molecular Formula | C₁₀H₆F₃N | C₁₀H₆F₃N |

| Molecular Weight | 197.16 g/mol | 197.16 g/mol |

| Melting Point (°C) | 66 | 65-67 |

| Boiling Point (°C) | 243.7 at 760 mmHg | 236.6 at 762 Torr |

| pKa (predicted) | No data available | 2.55 |

Table 2: Spectral Data for Characterization

| Spectrum Type | Key Features and Observations (for related compounds) |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The trifluoromethyl group influences the chemical shifts of adjacent protons. For derivatives, specific proton signals will vary based on substitution.[1] |

| ¹³C NMR | The carbon of the trifluoromethyl group typically appears as a quartet due to C-F coupling. Aromatic carbons resonate in the range of 120-150 ppm.[3] |

| ¹⁹F NMR | A sharp singlet is expected for the -CF₃ group, with a chemical shift characteristic of its position on the quinoline ring. For an 8-CF3 derivative, a singlet around -58.7 ppm has been reported.[1] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 197. Fragmentation patterns would involve the loss of fluorine and other characteristic fragments of the quinoline ring. |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands. |

Solubility Profile

Quinoline itself is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[4] Derivatives of quinoline generally exhibit good solubility in common organic solvents such as ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO).[5] The introduction of the lipophilic trifluoromethyl group is expected to decrease aqueous solubility and enhance solubility in nonpolar organic solvents.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, using appropriately substituted starting materials.[6][7][8]

Proposed Synthetic Protocol via Skraup Reaction:

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[7]

-

Starting Materials:

-

2-Amino-benzotrifluoride

-

Glycerol

-

Nitrobenzene (as the oxidizing agent and solvent)

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (to moderate the reaction)

-

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Add ferrous sulfate to the acid.

-

Slowly and cautiously add a mixture of 2-amino-benzotrifluoride and nitrobenzene to the reaction vessel with stirring.

-

Gradually add glycerol to the mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.

-

Heat the reaction mixture to initiate the reaction. Once initiated, the reaction may proceed vigorously. Maintain the temperature at a controlled reflux.

-

After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure completion.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Isolate the crude this compound by steam distillation or solvent extraction.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Logical Workflow for the Skraup Synthesis:

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Technique: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.

-

Acquisition: Record the IR spectrum.

-

Analysis: Identify characteristic functional group frequencies.

-

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group and the basicity of the quinoline nitrogen.

-

Electrophilic Aromatic Substitution: The trifluoromethyl group is deactivating and meta-directing. Therefore, electrophilic substitution on the benzene ring is expected to be less favorable than in unsubstituted quinoline.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group can activate the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to it.

-

Coordination Chemistry: The nitrogen atom of the quinoline ring can act as a ligand to form coordination complexes with metal ions.

Biological Activity:

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][9] The trifluoromethyl substituent can enhance these activities by increasing lipophilicity and metabolic stability.[2] While specific signaling pathways for this compound are not well-documented, quinoline scaffolds are known to interact with various biological targets, including DNA topoisomerases and protein kinases.[2]

Logical Relationship of Physicochemical Properties to Biological Activity:

Conclusion

This compound is a synthetically accessible and promising scaffold for the development of new therapeutic agents and functional materials. Its unique physicochemical properties, imparted by the trifluoromethyl group, warrant further investigation into its biological activities and potential applications. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the field.

References

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-(trifluoromethyl)quinoline, a crucial heterocyclic motif in medicinal chemistry and drug development. The introduction of a trifluoromethyl group at the 8-position of the quinoline scaffold significantly influences its physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document details established synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate the efficient synthesis of this important compound and its derivatives.

Core Synthesis Pathways

The synthesis of the this compound core primarily relies on classical quinoline synthesis methodologies, utilizing 2-(trifluoromethyl)aniline as the key starting material. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aniline precursor and the regioselectivity of the cyclization step. The most relevant and practiced methods include adaptations of the Combes, and Gould-Jacobs reactions.

Combes-type Synthesis for Substituted 8-(Trifluoromethyl)quinolines

A practical approach for generating substituted this compound derivatives involves the acid-catalyzed condensation of 2-(trifluoromethyl)aniline with a β-dicarbonyl compound. A notable example is the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol, which serves as a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [1]

This protocol details the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol via a Combes-type reaction.

Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).

-

Add polyphosphoric acid (4.0 g) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 3 hours under a nitrogen atmosphere.

-

After completion, cool the reaction and quench with ice water (50 mL).

-

Extract the product with dichloromethane (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the solid product.

Quantitative Data:

| Starting Material 1 | Starting Material 2 | Reagent | Temperature | Time | Product | Yield |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid | 120 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 23%[1] |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid | 150 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 91%[1] |

Functionalization of the Quinoline Core

The synthesized 2,8-bis(trifluoromethyl)-4-quinolinol can be further modified, for instance, by converting the hydroxyl group into a chloro group, which is a versatile handle for introducing various nucleophiles.

Experimental Protocol: Synthesis of 2,8-bis(trifluoromethyl)-4-chloroquinoline [2]

This protocol describes the conversion of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline to its 4-chloro derivative.

Materials:

-

2,8-bis(trifluoromethyl)-4-hydroxyquinoline

-

Phosphorus trichloride (PCl₃)

-

Ice-water

-

12 N Sodium hydroxide solution

-

Methylene chloride

-

Sodium sulfate

Procedure:

-

In a suitable flask, reflux a mixture of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline (40 parts) and phosphorus trichloride (100 parts by volume) for 8 hours.

-

Distill off the excess phosphorus trichloride.

-

Pour the residue onto ice-water (200 parts).

-

Adjust the pH to 12-13 with 12 N sodium hydroxide solution.

-

Extract the mixture with methylene chloride.

-

Dry the organic extract over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Quantitative Data:

| Starting Material | Reagent | Time | Product | Yield | Melting Point |

| 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline | Phosphorus trichloride | 8 h | 2,8-bis-(trifluoromethyl)-4-chloroquinoline | 94%[2] | 40-42 °C[2] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the key synthetic transformations described above.

Logical Workflow for Synthesis and Functionalization

The overall workflow for producing functionalized this compound derivatives can be summarized in a logical sequence of steps, from the initial cyclization to subsequent modifications.

This guide provides foundational knowledge and practical protocols for the synthesis of this compound and its derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific needs and available resources. The versatility of the quinoline core, combined with the unique properties imparted by the trifluoromethyl group, ensures that this scaffold will continue to be of high interest in the development of novel therapeutics.

References

Spectroscopic Profile of 8-(Trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-(Trifluoromethyl)quinoline, a significant fluorinated heterocyclic compound. Due to the limited availability of a complete, unified experimental dataset for this specific molecule, this document compiles predicted values based on published data for structurally related compounds, alongside generalized experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of quinoline with a trifluoromethyl group substituted at the 8-position. This substitution significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

A general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

The molecular structure of this compound with the numbering convention used for NMR assignments is shown below.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary starting materials and synthetic methodologies for the preparation of 8-(trifluoromethyl)quinoline, a significant heterocyclic compound in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this quinoline derivative a valuable scaffold in drug design. This document outlines the key synthetic pathways, complete with experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly commences from 2-(trifluoromethyl)aniline . This readily available starting material serves as the foundational building block for constructing the quinoline ring system through various classical organic reactions. The primary synthetic routes include the Gould-Jacobs reaction and the Skraup/Doebner-von Miller reaction.

Table 1: Key Starting Materials for this compound Synthesis

| Starting Material | Role in Synthesis | Supplier Examples |

| 2-(Trifluoromethyl)aniline | Provides the benzene ring and the trifluoromethyl group at the 8-position of the quinoline core. | Sigma-Aldrich, Combi-Blocks, Fluorochem |

| Diethyl ethoxymethylenemalonate (DEEM) | A three-carbon synthon used in the Gould-Jacobs reaction to form the pyridine ring. | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |

| Glycerol | A three-carbon source that dehydrates to form acrolein in the Skraup reaction. | Major chemical suppliers |

| Acrolein / Crotonaldehyde | α,β-Unsaturated carbonyl compounds for the Doebner-von Miller reaction. | Sigma-Aldrich, Alfa Aesar |

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the most common and effective methods for synthesizing this compound.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a widely used method for quinoline synthesis. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chemical modifications are then required to yield the parent this compound.

Caption: Logical workflow for the multi-step Gould-Jacobs synthesis of this compound.

This protocol details the synthesis of the key intermediate, 4-hydroxy-8-(trifluoromethyl)quinoline, which is a crucial precursor to the final product.

-

Condensation: A mixture of 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated. This reaction typically proceeds without a solvent.

-

Cyclization: The resulting intermediate, diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether and heated to a high temperature (typically around 250 °C) to induce thermal cyclization.

-

Saponification and Decarboxylation: The resulting ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is then saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid derivative leads to decarboxylation, affording 4-hydroxy-8-(trifluoromethyl)quinoline[1].

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Reference |

| 2-(Trifluoromethyl)aniline | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization in Dowtherm A | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | ~90% | [2] |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 10% Aqueous NaOH, then HCl | Reflux, then acidification | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | High | [2] |

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Heat | Thermal decarboxylation | 4-Hydroxy-7-(trifluoromethyl)quinoline | High | [2] |

Note: The cited data is for the 7-trifluoromethyl isomer, but the procedure is analogous for the 8-trifluoromethyl isomer.

The conversion of 4-hydroxy-8-(trifluoromethyl)quinoline to the parent this compound typically involves a dehydroxylation step, which can be achieved through methods such as conversion to a chloro-derivative followed by reductive dehalogenation.

Skraup/Doebner-von Miller Reaction Pathway

The Skraup and Doebner-von Miller reactions provide more direct routes to quinolines, though they often require harsh conditions and can lead to the formation of byproducts. These reactions involve the condensation of an aniline with an α,β-unsaturated carbonyl compound or its precursor.

Caption: General schemes for the Skraup and Doebner-von Miller syntheses of this compound.

-

Reaction Setup: 2-(Trifluoromethyl)aniline is dissolved in an acidic medium, typically hydrochloric acid.

-

Addition of Carbonyl Compound: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) is added dropwise to the heated solution of the aniline hydrochloride[3].

-

Reaction and Workup: The mixture is refluxed for several hours. After cooling, the reaction is neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved through distillation or column chromatography[3][4].

| Aniline Derivative | Carbonyl Compound | Acid Catalyst | Oxidizing Agent | Typical Yield | Reference |

| Substituted Anilines | Crotonaldehyde | HCl | (Often air) | Moderate to Good | [3][4] |

| Substituted Anilines | Acrolein (from Glycerol) | H2SO4 | Nitrobenzene | Variable | [5][6] |

Note: Yields can be highly variable depending on the specific substrates and reaction conditions.

Characterization of this compound

The structural confirmation of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

-

¹H NMR: The aromatic protons of the quinoline core are expected to appear in the range of 7.0-9.0 ppm.

-

¹³C NMR: The carbon atoms of the quinoline ring will show signals in the aromatic region (typically 110-160 ppm). The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆F₃N, M.W. = 197.16 g/mol ) should be observed.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on classical quinoline synthesis methodologies. The choice of starting material is centered around 2-(trifluoromethyl)aniline. The Gould-Jacobs pathway offers a reliable, multi-step approach that proceeds through a 4-hydroxyquinoline intermediate, while the Skraup and Doebner-von Miller reactions provide more direct but potentially lower-yielding routes. This guide provides the necessary foundational knowledge, including key starting materials, detailed experimental workflows, and comparative data, to enable researchers and professionals in the field of drug development to successfully synthesize this important fluorinated heterocyclic compound. Careful optimization of reaction conditions is recommended to achieve the best possible yields and purity.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 8-(Trifluoromethyl)quinoline: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-(Trifluoromethyl)quinoline is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the quinoline scaffold significantly alters its electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make trifluoromethyl-substituted quinolines, including the 8-substituted isomer, valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, key applications, and representative experimental protocols for this compound.

Commercial Suppliers

Sourcing high-quality this compound is crucial for reproducible research and development. Several chemical suppliers offer this compound, catering to various scales from research quantities to bulk manufacturing. Below is a summary of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Matrix Scientific | This compound | 317-57-7 | C10H6F3N | 197.16 | Offers custom synthesis, bulk quotations, and specialty packaging.[3] |

| Chem-Impex | 4-Hydroxy-8-(trifluoromethyl)quinoline | 23779-96-6 | C10H6F3NO | 213.16 | A derivative, noted for its use as an intermediate in pharmaceuticals and as a fluorescent probe.[4] |

| LEAPChem | This compound-2-carboxylic acid | - | - | - | A trader providing a wide range of rare and innovative chemical products for research and bulk manufacturing.[5] |

| Various Suppliers | 8-Methyl-5-(trifluoromethyl)quinoline | 868668-58-0 | C11H8F3N | 211.2 | Listed as a protein degrader building block, for professional research use only.[6] |

Note: The availability of the parent compound versus its derivatives may vary. Researchers should verify with suppliers for current stock and specifications.

Physicochemical Properties

The physical and chemical characteristics of this compound and its derivatives are fundamental to their application in synthesis and biological assays.

| Property | Value | Compound | Source |

| CAS Number | 317-57-7 | This compound | [3] |

| Molecular Formula | C10H6F3N | This compound | [3] |

| Molecular Weight | 197.16 g/mol | This compound | [3] |

| MDL Number | MFCD09744668 | This compound | [3] |

| Hazard | Irritant | This compound | [3] |

| Melting Point | 171-177 °C | 4-Hydroxy-8-(trifluoromethyl)quinoline | [4] |

| Appearance | Off-white amorphous powder | 4-Hydroxy-8-(trifluoromethyl)quinoline | [4] |

| Storage | 0-8°C | 4-Hydroxy-8-(trifluoromethyl)quinoline | [4] |

Applications in Research and Drug Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[7][8][9][10] The addition of a trifluoromethyl group can enhance the pharmacological profile of these molecules.[11]

-

Antiviral Agents: Trifluoromethylated quinoline derivatives have shown significant potential as antiviral agents. For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been investigated for their ability to inhibit Zika Virus (ZIKV) replication in vitro, with some compounds showing potency several times higher than the antimalarial drug mefloquine.[7]

-

Antimalarial and Anticancer Activity: Quinoline derivatives are foundational to antimalarial drugs like chloroquine and mefloquine.[10][12] The trifluoromethyl group is a common feature in modern antimalarial candidates.[12] Furthermore, these scaffolds are used to develop anticancer agents, with compounds like 4-Amino-8-(trifluoromethyl)quinoline serving as key intermediates in their synthesis.[2][8][12]

-

Antifungal and Agrochemicals: Beyond pharmaceuticals, trifluoromethyl-substituted quinolines are explored in agrochemical research.[4] They can act as potent fungicides or herbicides by disrupting biological processes in target organisms.[4][13]

-

Building Block for Complex Molecules: As a versatile intermediate, this compound is used in the synthesis of more complex heterocyclic systems, such as quinolino[8,7-h]quinolines.[14]

-

Materials Science: The unique properties imparted by the trifluoromethyl group make these compounds suitable for developing advanced materials, including polymers and coatings with enhanced thermal and chemical resistance.[2]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below is a representative synthetic protocol for a related derivative, illustrating the general chemistry involved.

Synthesis of Trifluoromethyl Derivatives of Quinoline via Intramolecular Aza-Wittig Reaction

This protocol is adapted from a method for synthesizing trifluoromethyl derivatives of quinoline from phenethylphosphonium salts bearing a trifluoroacetamide group.[15]

Objective: To synthesize an this compound derivative through cyclization.

Materials:

-

Triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (Starting material)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene (solvent)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexane for elution

Procedure:

-

A mixture of the starting phosphonium salt (e.g., 300 mg, 0.57 mmol) and DBU (0.16 mL, 1.14 mmol) is prepared in toluene (6 mL) in a reaction flask.[15]

-

The mixture is stirred under reflux for 24 hours.[15]

-

After the reaction period, the flask is cooled to room temperature.[15]

-

The solvent (toluene) is removed under reduced pressure using a rotary evaporator.[15]

-

The resulting residue is purified by silica gel column chromatography.[15]

-

The column is eluted with a solvent mixture, for example, EtOAc/hexane (1/40), to isolate the desired quinoline product.[15]

Characterization: The final product structure and purity would be confirmed using analytical techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy

-

¹⁹F NMR spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

Visualized Workflows and Pathways

Diagrams are essential for conceptualizing complex chemical processes. The following Graphviz diagrams illustrate a general synthesis workflow and a logical relationship in the application of these compounds.

Caption: General workflow for the synthesis of bioactive trifluoromethyl-quinoline derivatives.

Caption: Relationship between the -CF3 group's properties and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 317-57-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Different biological activities of quinoline [wisdomlib.org]

- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Advent of a Key Building Block: The Historical Context of 8-(Trifluoromethyl)quinoline's Discovery

A deep dive into the mid-20th century's burgeoning field of organofluorine chemistry reveals the origins of 8-(trifluoromethyl)quinoline, a compound that has become a cornerstone in the development of pharmaceuticals and functional materials. While a singular, seminal publication announcing its discovery remains elusive in readily available literature, the historical trajectory of synthetic organic chemistry strongly points to its emergence from the application of established reactions to novel fluorinated starting materials, likely in the late 1950s or early 1960s.

The post-war era witnessed a surge in the exploration of fluorine-containing organic molecules, driven by the unique and often transformative effects of fluorine and trifluoromethyl groups on the physical, chemical, and biological properties of compounds. The trifluoromethyl group, in particular, was recognized for its ability to enhance metabolic stability, lipophilicity, and receptor binding affinity, making it a highly desirable substituent in the design of new bioactive agents.

The synthesis of the quinoline core, a privileged scaffold in medicinal chemistry, was well-established by this time, with the Skraup reaction, first reported in 1880, being a robust and widely used method. This reaction, involving the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, provided a direct route to the quinoline ring system.

It is within this context that the first synthesis of this compound was most likely achieved. The key starting material, 2-aminobenzotrifluoride (o-(trifluoromethyl)aniline), became accessible through advances in industrial fluorine chemistry. The application of the classical Skraup reaction to this novel fluorinated aniline would have been a logical and anticipated step for chemists exploring the synthesis of new trifluoromethyl-substituted heterocycles. Pioneering work in this area was notably conducted by scientists in the Soviet Union, including the prolific L. M. Yagupol'skii, who published extensively on the synthesis and properties of aromatic compounds bearing fluorine-containing substituents.

The Likely Genesis: A Skraup Synthesis Approach

The most probable inaugural synthesis of this compound involved the reaction of 2-aminobenzotrifluoride with glycerol. The reaction is notoriously vigorous and requires careful control.

Experimental Protocol: Plausible First Synthesis via Skraup Reaction

The following protocol is a representative procedure for the Skraup synthesis of this compound, based on established methodologies for this reaction.

Materials:

-

2-Aminobenzotrifluoride

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (FeSO₄) (optional, as a moderator)

-

Sodium hydroxide (NaOH) solution (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A mixture of 2-aminobenzotrifluoride, glycerol, and the oxidizing agent is carefully prepared in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Concentrated sulfuric acid is added slowly and cautiously to the mixture with cooling, as the initial phase of the reaction can be highly exothermic. Ferrous sulfate can be added to moderate the reaction.

-

Heating: The reaction mixture is then heated, often to temperatures in the range of 120-150°C. The reaction is typically refluxed for several hours to ensure complete cyclization.

-

Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a solution of sodium hydroxide.

-

Extraction: The aqueous mixture is then extracted with an organic solvent to isolate the crude this compound.

-

Purification: The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation or chromatography, to yield pure this compound.

Quantitative Data

| Parameter | Expected Value | Notes |

| Yield | 30-50% | The Skraup reaction is known for moderate yields, often accompanied by the formation of tarry by-products. |

| Boiling Point | 220-230 °C | Estimated based on the boiling points of quinoline and other trifluoromethylated aromatic compounds. |

| Melting Point | Not applicable (liquid at room temp) | This compound is expected to be a liquid at standard conditions. |

| ¹H NMR | Complex multiplet | The aromatic protons would exhibit characteristic shifts and coupling patterns in the downfield region (δ 7.0-9.0 ppm). |

| ¹⁹F NMR | Singlet | A single resonance would be expected for the CF₃ group, likely in the region of -60 to -70 ppm relative to a standard. |

Visualizing the Discovery Pathway

The logical progression from available starting materials to the synthesis and characterization of this compound can be visualized as a structured workflow.

Caption: Logical workflow for the discovery of this compound.

The synthesis itself follows a well-established mechanism for the Skraup reaction.

Caption: Plausible Skraup reaction pathway for this compound.

Review of 8-(Trifluoromethyl)quinoline and its derivatives

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] The introduction of a trifluoromethyl (CF3) group, particularly at the 8-position, significantly modulates the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This strategic modification has led to the development of this compound derivatives with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, antifungal, and larvicidal properties.[1][5][6][7] This technical guide provides a comprehensive overview of the synthesis, physical properties, and biological applications of this compound and its derivatives, presenting key data, experimental protocols, and workflow visualizations to support ongoing research and drug development efforts.

Core Physical and Chemical Properties

The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the electronic and steric properties of the quinoline ring. This substitution can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. Furthermore, the high lipophilicity of the CF3 group can improve a molecule's ability to cross biological membranes.

Table 1: Physical Properties of Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP | Reference |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | - | [4] |

| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25 | [4] |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 236.6 (at 762 Torr) | 2.55 | - | [4] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available precursors. A common strategy involves the synthesis of a core intermediate which is then further functionalized.

General Synthesis Workflow

A general workflow for synthesizing derivatives of this compound often starts with a key intermediate, such as 4-chloro-8-(trifluoromethyl)quinoline, which can then be modified. For example, the synthesis of aryl hydrazone derivatives proceeds through a condensation reaction.

Caption: General synthesis workflow for aryl hydrazone derivatives of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline (Intermediate 5) [5]

-

Reactants: 4-Chloro-8-(trifluoromethyl)quinoline (1 eq) and hydrazine hydrate (1.2 eq).

-

Solvent: Ethanol.

-

Procedure: The reactants are mixed in ethanol and refluxed. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is purified, typically by recrystallization.

-

Characterization: The structure of the intermediate is confirmed using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy. The ¹H-NMR spectrum is expected to show a broad singlet for the NH₂ protons around δ 4.50 ppm and multiplets for the quinoline and NH protons between δ 7.47 and 8.73 ppm.[5]

Protocol 2.2.2: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives (6a-i) [5]

-

Reactants: 4-Hydrazinyl-8-(trifluoromethyl)quinoline (1 eq) and various substituted benzaldehydes (1 eq).

-

Solvent: Ethanol.

-

Procedure: The intermediate and the respective substituted benzaldehyde are dissolved in ethanol and refluxed.

-

Work-up: Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

-

Characterization: The final products are characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the ¹⁹F NMR spectrum for these derivatives typically shows a sharp singlet around δ –58.7 ppm, corresponding to the CF₃ group.[5]

Biological Activities and Applications

Derivatives of this compound have been investigated for a wide range of pharmacological activities, demonstrating their potential as scaffolds for drug discovery.

Larvicidal Activity

A series of aryl hydrazones derived from this compound were tested for their larvicidal activity against Anopheles arabiensis, a major malaria vector.

Table 2: Larvicidal Activity of this compound Aryl Hydrazone Derivatives

| Compound | Substituent on Benzylidene Ring | Larvicidal Activity | Key Findings | Reference |

| 6a | 3-Bromo-4-fluoro | Highest activity | Caused significant mortality in Anopheles arabiensis larvae. | [5] |

| 6d | 3-Bromo-4-methoxy | Moderate activity | Crystal structure determined by XRD, revealing key intermolecular interactions. | [5] |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also calculated for these compounds to evaluate their drug-likeness.[5]

Antimalarial Activity

The quinoline core is famous for its role in antimalarial drugs like chloroquine and mefloquine.[1][7] The introduction of trifluoromethyl groups has been a key strategy in developing new antimalarial agents to combat drug resistance.

Caption: Diverse biological activities of this compound derivatives.

Notably, 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent activity against Zika virus (ZIKV) replication in vitro.[7] Some of these compounds exhibited efficacy several times higher than mefloquine, which is also known to inhibit ZIKV.[7]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[1][2] For instance, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline was identified as a novel anticancer agent that inhibits c-Met kinase.[2]

Antifungal Activity

Fluorinated quinoline analogs have been synthesized and tested for their antifungal activity against various phytopathogenic fungi.[6] While the specific derivatives in the cited study were 8-fluoroquinolines, the principle of using fluorine substitution to enhance bioactivity is directly relevant to trifluoromethylated quinolines.

Characterization and Analysis Protocols

Accurate characterization is crucial for confirming the structure and purity of synthesized compounds.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Purpose: To elucidate the molecular structure of the synthesized compounds.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectra Acquired:

-

¹H NMR: Provides information about the number and environment of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton.

-

¹⁹F NMR: Specifically used to confirm the presence and environment of the trifluoromethyl group. A singlet at approximately -58 to -59 ppm is characteristic of the CF₃ group in many this compound derivatives.[5]

-

Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) [5]

-

Purpose: To determine the precise molecular weight and elemental composition of the compound.

-

Instrumentation: An HRMS instrument, often using Electrospray Ionization (ESI).

-

Procedure: A dilute solution of the sample is introduced into the instrument.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed molecular formula to confirm the compound's identity.

Protocol 4.3: Lipophilicity (logP) Determination [4]

-

Purpose: To measure the lipophilicity of a compound, a key predictor of its pharmacokinetic properties.

-

Method: Shake-flask method using an n-octanol/water system.

-

Procedure: a. Prepare a mutually saturated two-phase system of n-octanol and water. b. Dissolve a known amount of the compound in one phase. c. Mix the two phases vigorously in a separatory funnel until equilibrium is reached. d. Allow the phases to separate completely. e. Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The unique properties imparted by the CF₃ group have enabled the development of derivatives with potent and diverse biological activities. The synthetic routes are generally accessible, allowing for the creation of libraries of compounds for screening. This guide has summarized the key synthetic strategies, physical properties, and biological applications, providing a solid foundation for researchers and drug development professionals working with this important class of molecules. Future work will likely focus on optimizing the known activities, exploring new therapeutic areas, and developing a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Landscape of 8-(Trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Trifluoromethyl)quinoline stands as a pivotal scaffold in medicinal chemistry and materials science. The introduction of the trifluoromethyl group at the 8-position of the quinoline ring system profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and electron density distribution. These modifications can significantly impact biological activity and molecular interactions, making a thorough understanding of its three-dimensional structure and conformational preferences essential for rational drug design and the development of novel functional materials. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound, drawing upon experimental data from key derivatives and computational modeling to elucidate the core structural features of this important molecule.

Molecular Structure and Conformation

While a crystal structure for the parent this compound is not publicly available, extensive structural data from its derivatives, such as arylhydrazones and biquinoline systems, provide a clear picture of its molecular geometry. The core quinoline ring system is essentially planar, a characteristic feature of aromatic bicyclic systems.[1][2]

The defining feature is the orientation of the trifluoromethyl (-CF3) group relative to the quinoline plane. In the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide, the trifluoromethyl group is observed to lie within the mean plane of the quinoline ring.[1] This planarity is evidenced by the torsion angles N1-C1-C2-C10 and C4-C3-C2-C10, which are -2.5(6)° and 179.8(5)° respectively, indicating a high degree of coplanarity.[1] This preferred conformation is likely a result of the electronic interactions between the fluorine atoms and the aromatic system, as well as the minimization of steric hindrance with the adjacent peri-hydrogen atom.

Table 1: Selected Bond Lengths from a Derivative of this compound

| Bond | Length (Å)[1] |

| C1 - N1 | 1.375(5) |

| C1 - C2 | 1.411(6) |

| C2 - C3 | 1.362(6) |

| C3 - C4 | 1.411(6) |

| C4 - C9 | 1.415(5) |

| C5 - C6 | 1.365(6) |

| C6 - C7 | 1.405(6) |

| C7 - C8 | 1.369(6) |

| C8 - C9 | 1.416(5) |

| C8 - C10 | 1.498(6) |

| C10 - F1 | 1.331(5) |

| C10 - F2 | 1.329(5) |

| C10 - F3 | 1.332(5) |

| N1 - C9 | 1.317(5) |

Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.

Table 2: Selected Bond Angles from a Derivative of this compound

| Angle | Degrees (°)[1] |

| N1 - C1 - C2 | 121.7(4) |

| C1 - C2 - C3 | 120.5(4) |

| C2 - C3 - C4 | 119.7(4) |

| C3 - C4 - C9 | 118.0(4) |

| C5 - C6 - C7 | 120.7(4) |

| C6 - C7 - C8 | 121.1(4) |

| C7 - C8 - C9 | 117.8(4) |

| C7 - C8 - C10 | 119.8(4) |

| C9 - C8 - C10 | 122.4(4) |

| F1 - C10 - F2 | 106.3(4) |

| F1 - C10 - F3 | 106.4(4) |

| F2 - C10 - F3 | 106.2(4) |

| C1 - N1 - C9 | 117.5(4) |

| C4 - C9 - N1 | 122.5(4) |

| C4 - C9 - C8 | 119.0(4) |

| N1 - C9 - C8 | 118.5(4) |

Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.

Table 3: Selected Torsion Angles from a Derivative of this compound

| Dihedral Angle | Degrees (°)[1] |

| N1 - C1 - C2 - C3 | -1.0(7) |

| C2 - C1 - N1 - C9 | 0.3(6) |

| C1 - C2 - C3 - C4 | 0.5(7) |

| C2 - C3 - C4 - C9 | 0.4(7) |

| C3 - C4 - C9 - N1 | -0.6(6) |

| C3 - C4 - C9 - C8 | 179.0(4) |

| C5 - C6 - C7 - C8 | 0.4(7) |

| C6 - C7 - C8 - C9 | 0.5(6) |

| C6 - C7 - C8 - C10 | -179.8(4) |

| C7 - C8 - C9 - C4 | -0.8(6) |

| C7 - C8 - C9 - N1 | 179.6(4) |

| C10 - C8 - C9 - C4 | 179.5(4) |

| C10 - C8 - C9 - N1 | -0.1(6) |

| C1 - N1 - C9 - C4 | -0.2(6) |

| C1 - N1 - C9 - C8 | -179.8(4) |

Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.

Experimental Protocols

The structural characterization of this compound and its derivatives relies on a combination of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides the most definitive insight into the solid-state structure of a molecule.

Methodology:

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or toluene).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

References

Solubility Profile of 8-(Trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-(trifluoromethyl)quinoline in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, predicted behavior based on structurally similar compounds, and detailed experimental protocols for determining solubility in a laboratory setting.

Core Concepts: Understanding the Solubility of Quinoline Derivatives

Quinoline and its derivatives are aromatic heterocyclic compounds that generally exhibit good solubility in a range of organic solvents.[1][2] This characteristic is attributed to their predominantly hydrophobic bicyclic structure.[3] The introduction of a trifluoromethyl (-CF3) group, as in this compound, can significantly influence the molecule's physicochemical properties, including its lipophilicity and crystal lattice energy, which in turn affect its solubility.[4] While the -CF3 group is strongly electron-withdrawing and can impact intermolecular interactions, specific solubility data for many substituted quinolines, including the 8-trifluoromethyl variant, is not widely published.[3]

Qualitative Solubility Summary

-

High Solubility is expected in:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform.[5]

-

Aromatic Hydrocarbons: Toluene and benzene.

-

-

Moderate to Good Solubility is expected in:

-

Alcohols: Methanol and ethanol.

-

-

Low to Negligible Solubility is expected in:

-

Water: Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water.[2] The hydrophobic nature of the quinoline core and the trifluoromethyl group suggests that this compound will have very low aqueous solubility.[3]

-

Non-polar Aliphatic Hydrocarbons: Hexane and heptane.

-

Data Presentation

A thorough literature search did not yield specific quantitative solubility data for this compound. For structurally related compounds, such as other trifluoromethyl-substituted quinolines, physical property data like melting and boiling points are available, but solubility values are often not reported.[4][6][7] Safety Data Sheets for similar compounds also frequently state that solubility data is "not available."

Table 1: Quantitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | 25 | Data Not Available | Data Not Available | Data Not Available |

| Acetone | 25 | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 25 | Data Not Available | Data Not Available | Data Not Available |

| Toluene | 25 | Data Not Available | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Data Not Available |

| n-Hexane | 25 | Data Not Available | Data Not Available | Data Not Available |

| Water | 25 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol for the equilibrium solubility method is recommended. This method is based on creating a saturated solution and subsequently quantifying the concentration of the dissolved compound.

Materials and Equipment:

-

This compound

-

Selected analytical grade solvents

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Processing:

-

After equilibration, carefully remove the vials from the shaker. Allow any undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same validated HPLC method used for the calibration standards.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a compound such as this compound.

References

Methodological & Application

Application Note and Synthesis Protocol for 8-(Trifluoromethyl)quinoline Derivatives

This document provides detailed protocols for the synthesis of 8-(trifluoromethyl)quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The following sections outline two distinct synthesis methods for preparing functionalized 8-(trifluoromethyl)quinolines.

Protocol 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

This protocol details the acid-catalyzed cyclization of 2-(Trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield 2,8-Bis(trifluoromethyl)-4-quinolinol.

Experimental Protocol

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)aniline (77.6 mmol) and ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (637.7 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 150 °C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it slowly into ice-cold distilled water with vigorous stirring. This will cause a yellow precipitate to form.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to yield the final product as a yellow solid.[1]

Reaction Workflow

Caption: Workflow for the synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol.

Data Summary

| Starting Material A | Starting Material B | Catalyst/Solvent | Temperature | Time | Product | Yield | Melting Point |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric Acid | 150 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 91% | 128-130 °C |

Table 1: Summary of reaction conditions and yield for the synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol.[1]

Protocol 2: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives

This protocol involves a two-step synthesis. First, an intermediate, 4-hydrazinyl-8-(trifluoromethyl)quinoline, is prepared. This intermediate is then reacted with various substituted benzaldehydes to produce the final derivatives.

Experimental Protocol

Step 1: Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline (Intermediate 5)

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-8-(trifluoromethyl)quinoline (4) in ethanol.

-

Reagent Addition: Add hydrazine hydrate to the solution.

-

Reaction: Reflux the mixture. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture and isolate the intermediate product (5).[2]

Step 2: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives (6a-i)

-

Reaction Setup: Dissolve the intermediate 4-hydrazinyl-8-(trifluoromethyl)quinoline (5) in ethanol in a round-bottom flask.

-

Reagent Addition: Add a selected substituted benzaldehyde to the solution.

-

Reaction: Reflux the mixture to form the final (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivative.[2]

-

Purification: After cooling, the product can be purified by recrystallization or column chromatography.

Synthesis Pathway

References

Application Notes and Protocols for the Friedländer Synthesis of 8-(Trifluoromethyl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 8-(trifluoromethyl)quinoline derivatives, a class of compounds with significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The Friedländer synthesis, a classic and versatile method for constructing the quinoline scaffold, is a key strategy for accessing these valuable molecules.[1][2] This document details two distinct protocols for the synthesis of quinolines bearing a trifluoromethyl group, summarizes key quantitative data, and illustrates the synthetic workflows and a relevant biological signaling pathway.

Application Notes

The introduction of a trifluoromethyl (-CF3) group at the 8-position of the quinoline core significantly influences the molecule's physicochemical and pharmacological properties. This substitution can lead to enhanced biological activity, making these derivatives promising candidates for drug discovery programs.[3]

Key Applications:

-

Antimalarial Agents: Trifluoromethyl-substituted quinolines have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[3] The mechanism of action is believed to involve the inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[4]

-

Antiviral Agents: Notably, 2,8-bis(trifluoromethyl)quinoline derivatives have shown significant in vitro activity against the Zika virus (ZIKV).[5] These compounds have been found to be more potent than the antimalarial drug mefloquine in inhibiting ZIKV replication.[5] The exact mechanism is still under investigation but is thought to involve the disruption of early stages of the viral replication cycle.

-

Oncology: The quinoline scaffold is a common feature in many anticancer agents. The addition of a trifluoromethyl group can enhance the antitumor properties of these compounds.

-

Agrochemicals: Quinoline derivatives are also utilized in the development of new pesticides and herbicides.

The Friedländer synthesis provides a direct and efficient route to polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] Variations of this method, including domino reactions, allow for the synthesis of a diverse range of trifluoromethyl-substituted quinolines.[6]

Experimental Protocols

Protocol 1: Domino Nitro Reduction-Friedländer Heterocyclization for the Synthesis of Ethyl 2-(Trifluoromethyl)quinoline-3-carboxylate

This protocol describes a one-pot synthesis of a 2-(trifluoromethyl)quinoline derivative starting from a 2-nitrobenzaldehyde. The in situ reduction of the nitro group to an amine is immediately followed by the Friedländer condensation.[6]

Materials:

-

2-Nitrobenzaldehyde

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-nitrobenzaldehyde (1.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) in glacial acetic acid (5 mL), add iron powder (3.0 mmol).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-(trifluoromethyl)quinoline-3-carboxylate.

Protocol 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol via Condensation Reaction

This protocol details the synthesis of a quinoline with trifluoromethyl groups at both the 2- and 8-positions, starting from 2-(trifluoromethyl)aniline. This reaction proceeds via a cyclization-condensation pathway.[7]

Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Ice-cold distilled water

Procedure:

-

In a round-bottom flask, add polyphosphoric acid (approximately 10 g).

-

To the PPA, add 2-(trifluoromethyl)aniline (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10 mmol).

-

Heat the reaction mixture with stirring at 150 °C for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the hot reaction mixture into a beaker containing ice-cold distilled water with vigorous stirring.

-

A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water.

-

Dry the product under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol.

Data Presentation

Table 1: Quantitative Data for Protocol 1

| Parameter | Value | Reference |

| Reactant 1 | 2-Nitrobenzaldehyde | [6] |

| Reactant 2 | Ethyl 4,4,4-trifluoroacetoacetate | [6] |

| Product | Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate | [6] |

| Yield | 90% | [6] |

| Reaction Time | 4-6 hours | [6] |

| Temperature | Room Temperature | [6] |

Table 2: Quantitative Data for Protocol 2

| Parameter | Value | Reference |

| Reactant 1 | 2-(Trifluoromethyl)aniline | [7] |

| Reactant 2 | Ethyl 4,4,4-trifluoroacetoacetate | [7] |

| Product | 2,8-Bis(trifluoromethyl)-4-quinolinol | [7] |

| Yield | 91% | [7] |

| Reaction Time | 3 hours | [7] |

| Temperature | 150 °C | [7] |

Visualizations

Caption: Workflow for Domino Nitro Reduction-Friedländer Synthesis.

Caption: Inhibition of Heme Polymerization by Trifluoromethylquinolines.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Skraup Synthesis of Substituted 8-(Trifluoromethyl)quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines substituted with a trifluoromethyl (CF₃) group, particularly at the 8-position, are of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of molecules. 8-(Trifluoromethyl)quinoline is a key scaffold in various pharmacologically active compounds. The Skraup synthesis, a classic method for quinoline synthesis, offers a direct route to this important heterocyclic system from readily available starting materials.[1][2] This document provides detailed application notes and a representative protocol for the synthesis of substituted 8-(trifluoromethyl)quinolines via the Skraup reaction.

Data Presentation

The yield of the Skraup synthesis is highly dependent on the nature of the substituents on the aniline starting material. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups, such as the trifluoromethyl group, can deactivate the aromatic ring towards electrophilic substitution, often resulting in lower yields and requiring more forcing reaction conditions. The following table summarizes reported yields for the Skraup synthesis with various substituted anilines to provide a comparative overview.

| Starting Aniline | Substituent | Oxidizing Agent | Yield (%) | Reference |

| Aniline | H | Nitrobenzene | 84-91 | [1] |

| m-Nitroaniline | m-NO₂ | Arsenic Acid | Mixture of 5- and 7-nitroquinolines | [3] |

| m-Aminophenol | m-OH | Arsenic Acid | Moderate | [3] |

| m-Toluidine | m-CH₃ | Arsenic Acid | Good | [3] |

| 3-Nitro-4-aminoanisole | 4-OCH₃, 3-NO₂ | Arsenic pentoxide | Not specified | [1] |

Experimental Protocols

Representative Skraup Synthesis of this compound

This protocol is a representative procedure adapted from classical Skraup synthesis methods for substituted anilines.[1] Given the electron-withdrawing nature of the trifluoromethyl group, the reaction may require higher temperatures and longer reaction times than the synthesis of unsubstituted quinoline.

Materials:

-

2-Aminobenzotrifluoride

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Arsenic pentoxide or Nitrobenzene (as oxidizing agent)

-

Ferrous sulfate heptahydrate (optional, as a moderator)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane or other suitable organic solvent (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Steam distillation apparatus (optional, for purification)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 2-aminobenzotrifluoride.

-

Reagent Addition: With vigorous stirring, add anhydrous glycerol to the flask. If using, add ferrous sulfate heptahydrate as a moderator at this stage.

-

Acid Addition: Slowly and carefully, add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature of the mixture will rise. Maintain controlled addition to keep the temperature manageable.

-

Heating: Gently heat the reaction mixture using a heating mantle. The reaction is often vigorous, and once it commences, the external heating should be removed. The exothermic nature of the reaction may sustain boiling for some time.[4]

-

Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The exact time and temperature will need to be optimized for this specific substrate.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic neutralization.

-

The crude this compound will separate as an oil or precipitate as a solid.

-

-

Purification:

-

The crude product can be purified by steam distillation.[1] The quinoline is volatile with steam and will co-distill.

-

Alternatively, the product can be extracted with an organic solvent such as dichloromethane.

-